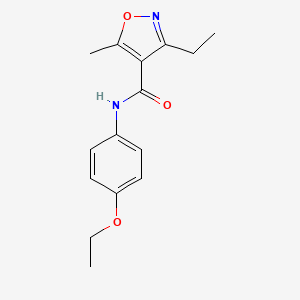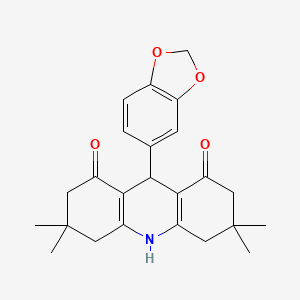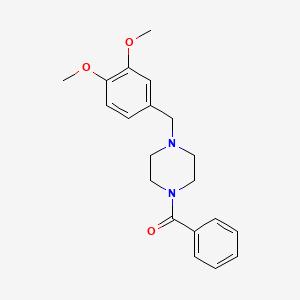
2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline, also known as MPQC, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. It has also been found to inhibit the activity of the N-methyl-D-aspartate (NMDA) receptor, a receptor that is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In addition to its neuroprotective and anti-tumor activity, this compound has been found to exhibit antioxidant, anti-inflammatory, and anti-apoptotic effects. It has also been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in a variety of research areas. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in some experiments.
Orientations Futures
There are several future directions for research on 2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the molecular mechanisms underlying the neuroprotective and anti-tumor activity of this compound. Finally, the potential use of this compound as a therapeutic agent in the treatment of neurodegenerative diseases and cancer warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline involves the reaction of 2-amino-3-methoxybenzoic acid with piperidine-1-carboxylic acid followed by cyclization to form the quinoline ring. This process has been optimized to yield high purity and high yields of this compound.
Applications De Recherche Scientifique
2-(3-methoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been found to exhibit neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, this compound has been found to exhibit anti-tumor activity and has been studied as a potential chemotherapy agent. In drug development, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
[2-(3-methoxyphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-17-9-7-8-16(14-17)21-15-19(18-10-3-4-11-20(18)23-21)22(25)24-12-5-2-6-13-24/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVPUBYNBIOJCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B5873206.png)
![3-{[(2-methylphenyl)amino]methyl}-1,3-benzoxazole-2(3H)-thione](/img/structure/B5873210.png)
![1-phenyl-4-[(2-pyridinylthio)acetyl]piperazine](/img/structure/B5873220.png)




![4,6-dimethyl-1-(1-propylbutyl)-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B5873260.png)


![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5873282.png)
![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)

![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
